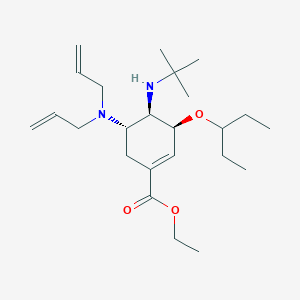![molecular formula C20H23N3O2S B13368374 2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)
2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide is a complex organic compound with a molecular formula of C22H27N3O2S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-methylbenzoyl chloride: This is achieved by reacting 2-methylbenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 2-methylbenzoyl isothiocyanate: The 2-methylbenzoyl chloride is then reacted with potassium thiocyanate in anhydrous acetone to form 2-methylbenzoyl isothiocyanate.
Formation of the intermediate: The 2-methylbenzoyl isothiocyanate is reacted with 4-aminophenylpentanamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carbothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas.
Applications De Recherche Scientifique
N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparaison Avec Des Composés Similaires
N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide can be compared with other similar compounds, such as:
N-[4-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide: Similar structure but with a different benzoyl group.
N-methyl-N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide: Similar structure but with a different amide group.
The uniqueness of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H23N3O2S |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-methyl-N-[[4-(pentanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-3-4-9-18(24)21-15-10-12-16(13-11-15)22-20(26)23-19(25)17-8-6-5-7-14(17)2/h5-8,10-13H,3-4,9H2,1-2H3,(H,21,24)(H2,22,23,25,26) |
Clé InChI |
JYHFKNZPCLDVLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


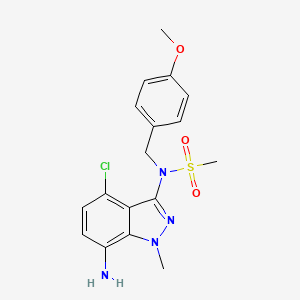
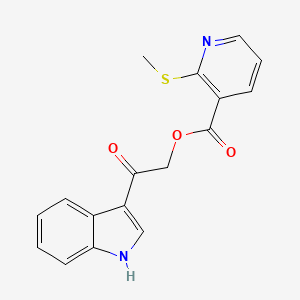

![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether](/img/structure/B13368306.png)

![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)

![4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
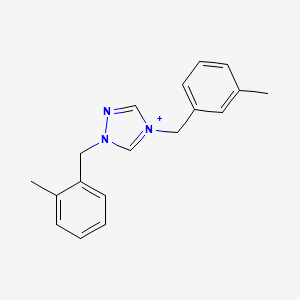
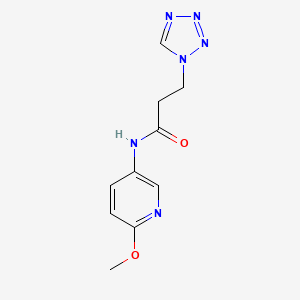
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13368370.png)
